An In-Depth Technical Guide to 7-Methoxyquinoline Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Methoxyquinoline Hydrochloride: Properties, Synthesis, and Applications
Introduction
The quinoline scaffold represents one of the most vital heterocyclic motifs in medicinal chemistry and materials science.[1] Its rigid, bicyclic aromatic structure serves as a foundational element in a vast array of pharmacologically active compounds and functional materials.[1] Within this important class of molecules, 7-Methoxyquinoline and its hydrochloride salt stand out as key intermediates and versatile building blocks. The presence of the methoxy group at the 7-position significantly modulates the electronic properties of the quinoline ring system, influencing its reactivity and biological interactions.
This technical guide provides a comprehensive overview of 7-Methoxyquinoline Hydrochloride for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, provide practical guidance on its spectroscopic characterization, detail its synthesis and key reactions, explore its applications in modern research, and outline essential safety and handling protocols. The insights herein are synthesized from established literature and database resources to ensure technical accuracy and practical utility.
Core Chemical and Physical Properties
7-Methoxyquinoline Hydrochloride is the salt form of the parent compound, 7-Methoxyquinoline. The protonation of the basic quinoline nitrogen enhances aqueous solubility and crystallinity, making the hydrochloride salt preferable for many applications, particularly in biological assays and pharmaceutical formulation development.
| Property | Data | Source(s) |
| Chemical Name | 7-Methoxyquinoline hydrochloride | [2] |
| Synonyms | Quinoline, 7-methoxy-, hydrochloride | [2] |
| CAS Number | 1418117-82-4 | [2] |
| Parent CAS | 4964-76-5 (for free base) | [3][4] |
| Molecular Formula | C₁₀H₁₀ClNO | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Appearance | Typically a solid at room temperature. The free base is a yellow oil.[5] | N/A |
| Storage | Store at room temperature under an inert atmosphere.[2] | N/A |
Solubility and Stability: While specific quantitative solubility data is not widely published, hydrochloride salts of organic bases are generally more soluble in water and polar protic solvents than their corresponding free bases. The compound should be stored under an inert atmosphere, suggesting potential sensitivity to oxidation or moisture over long-term storage.[2] For experimental work, it is advisable to prepare aqueous solutions fresh or store them for short periods at 2-8°C.
Spectroscopic Characterization: A Practical Guide
Accurate structural confirmation is the bedrock of any chemical research. Here, we outline the expected spectroscopic signatures for 7-Methoxyquinoline Hydrochloride and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The protonation of the quinoline nitrogen induces a significant downfield shift in the signals of adjacent protons (especially H2 and H8) compared to the free base, due to the increased electron-withdrawing effect.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methoxy group protons.
-
Aromatic Region (approx. 7.0 - 9.0 ppm): Six protons will be visible, exhibiting complex splitting patterns (doublets, doublets of doublets) typical of a substituted quinoline system. The H2 proton, adjacent to the protonated nitrogen, is expected to be the most downfield.
-
Methoxy Protons (approx. 4.0 ppm): A sharp singlet integrating to three protons.
-
-
¹³C NMR: The spectrum will show ten distinct carbon signals.[3]
-
Aromatic Carbons: Signals will appear in the typical aromatic region (~110-160 ppm). The carbon bearing the methoxy group (C7) will be shifted upfield due to the electron-donating effect of the oxygen, while carbons adjacent to the nitrogen (C2, C8a) will be shifted downfield.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 7-Methoxyquinoline Hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). DMSO-d₆ is often preferred as it solubilizes the salt well and does not exchange with the N-H proton.
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0 ppm) for referencing.[6]
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 300 MHz or higher) to fully assign all signals.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[8]
-
Expected Ionization: In techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound will be detected as the cation of the free base after the loss of HCl.
-
Molecular Ion: The expected parent peak will be the molecular ion of the free base [M+H]⁺ at m/z 160.0757 (calculated for C₁₀H₁₀NO⁺). The primary peak observed in GC-MS of the free base is m/z 159.[3]
-
Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (-•CH₃) to give a fragment at m/z 144, or the loss of carbon monoxide (-CO) from the resulting fragment.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent mixture, such as methanol/water with 0.1% formic acid.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.
-
MS Detection: Analyze the eluent using an ESI-MS detector in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.
-
N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N⁺-H stretch of the hydrohalide salt of a tertiary amine.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methoxy group.
-
C=C and C=N Aromatic Ring Stretches: A series of sharp absorptions in the 1450-1650 cm⁻¹ region.
-
C-O Ether Stretch: A strong, characteristic absorption band in the 1200-1250 cm⁻¹ (aryl-alkyl ether) region.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 7-Methoxyquinoline Hydrochloride is typically a two-step process: first, the synthesis of the 7-Methoxyquinoline free base, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 7-Methoxyquinoline (Free Base) A common and effective method is the methylation of commercially available 7-hydroxyquinoline.
Protocol: Methylation of 7-Hydroxyquinoline
-
Reaction Setup: To a solution of 7-hydroxyquinoline (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).[5] The use of a strong base is causal to the complete deprotonation of the phenolic hydroxyl group, forming a reactive sodium phenoxide intermediate.
-
Methylation: After stirring for 30-60 minutes, add a methylating agent like iodomethane (CH₃I, ~1.1 equivalents) dropwise.[5]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a yellow oil, can be purified by silica gel chromatography.[5]
Step 2: Formation of the Hydrochloride Salt The purified free base is converted to its hydrochloride salt to improve handling and solubility.
Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 7-Methoxyquinoline free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent to remove any unreacted starting material, and dry under vacuum.
Caption: General workflow for the synthesis of 7-Methoxyquinoline Hydrochloride.
Chemical Reactivity
-
O-Demethylation: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like HBr to yield 7-hydroxyquinoline.[9] This reaction is fundamental in prodrug strategies or for introducing a new functional handle.
-
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution. However, the powerful electron-donating methoxy group at C7 will activate the benzene portion of the ring system, directing incoming electrophiles primarily to the C8 and C6 positions.
Applications in Research and Drug Development
The true value of 7-Methoxyquinoline Hydrochloride lies in its role as a versatile scaffold and precursor in the synthesis of high-value molecules.
-
Anticancer Drug Discovery: The quinoline core is present in numerous anticancer agents that function through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and various kinases (e.g., EGFR, VEGFR).[1][10] 7-Methoxyquinoline serves as a starting point for the synthesis of libraries of novel derivatives to be screened for anticancer activity.[1]
-
Antimicrobial Research: Derivatives of quinoline have long been studied for their antimalarial, antibacterial, and antifungal properties.[1] The 7-methoxy substitution pattern can be a key feature in optimizing the activity and pharmacokinetic profile of new antimicrobial candidates.
-
Building Block for Complex Molecules: It is a valuable intermediate for synthesizing more elaborate heterocyclic systems and natural product analogues.[10]
Caption: Role of 7-Methoxyquinoline HCl in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is based on the parent compound, 7-Methoxyquinoline.
| Hazard Class | GHS Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
(Source: Aggregated GHS information provided to the ECHA C&L Inventory)[3]
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11] Ensure an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
-
Handling: Avoid generating dust. Do not ingest, inhale, or allow contact with skin and eyes.[14] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[11] As recommended, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term stability.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
7-Methoxyquinoline Hydrochloride is more than a simple chemical reagent; it is a strategically functionalized building block that provides a gateway to a wide range of complex and potentially bioactive molecules. Its well-defined chemical properties, predictable reactivity, and established role in medicinal chemistry make it an invaluable tool for researchers. A thorough understanding of its characteristics, from spectroscopic signatures to safe handling protocols, is essential for leveraging its full potential in the laboratory and advancing scientific discovery.
References
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Lead Sciences. (n.d.). 7-Methoxyquinoline hydrochloride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]
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Patel, K., et al. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. Retrieved from [Link]
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Reddy, T. P., & Ghorai, P. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2013). MSDS of 4-Hydroxy-7-methoxyquinoline. Retrieved from [Link]
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Ding, L., et al. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link]
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Al-Owaidi, F. A., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). PubMed Central. Retrieved from [Link]
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